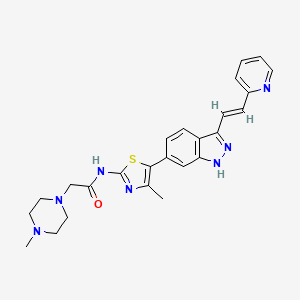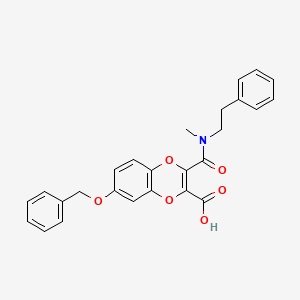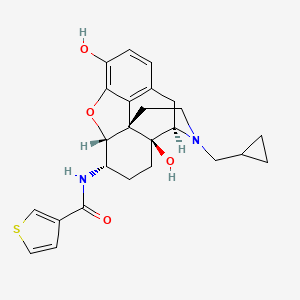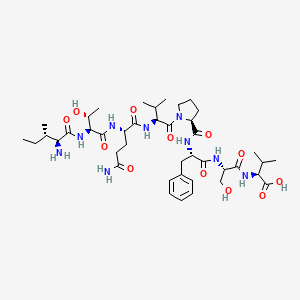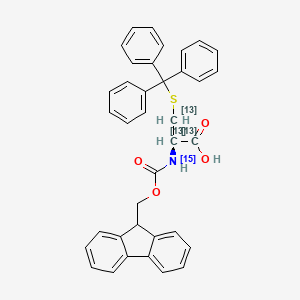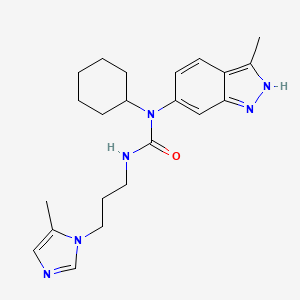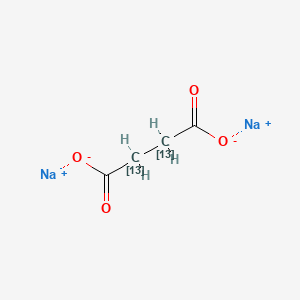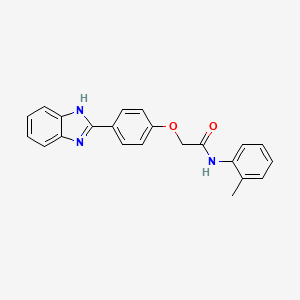
LasR-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LasR-IN-3 is a compound known for its inhibitory effects on the LasR receptor in Pseudomonas aeruginosa, a Gram-negative bacterium. This compound induces structural instability in LasR, leading to the dissociation of its functional dimeric form . This compound has shown significant potential in anti-infection research, particularly against Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
LasR-IN-3 can be synthesized through a series of chemical reactions involving benzimidazole derivatives. The synthetic route typically involves the reaction of specific starting materials under controlled conditions to yield the desired product . The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up. Industrial production would likely involve similar synthetic routes with adjustments for larger-scale operations, including the use of industrial reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
LasR-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
LasR-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of quorum sensing in bacteria.
Biology: Investigated for its effects on bacterial biofilm formation and virulence factor production.
Medicine: Explored as a potential therapeutic agent against Pseudomonas aeruginosa infections.
Mechanism of Action
LasR-IN-3 exerts its effects by inducing structural instability in the LasR receptor, leading to the dissociation of its functional dimeric form. This inhibition disrupts the quorum sensing mechanism in Pseudomonas aeruginosa, reducing biofilm formation and the production of virulence factors . The molecular targets include the LasR receptor and associated pathways involved in quorum sensing .
Comparison with Similar Compounds
Similar Compounds
PqsR/LasR-IN-3: Another potent inhibitor of the PqsR and LasR systems in Pseudomonas aeruginosa.
Traxivitug: A compound with similar inhibitory effects on bacterial quorum sensing.
Uniqueness of LasR-IN-3
This compound is unique due to its specific mechanism of inducing structural instability in the LasR receptor, leading to complete dissociation of its functional dimeric form. This distinct mechanism sets it apart from other similar compounds, making it a valuable tool in anti-infection research .
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H19N3O2/c1-15-6-2-3-7-18(15)23-21(26)14-27-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
QJONSOZUGCTRFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


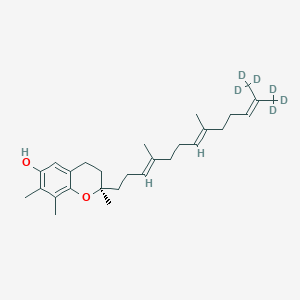
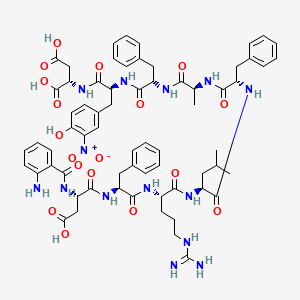


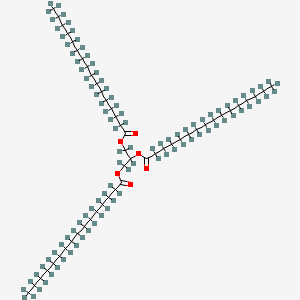
![3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)
